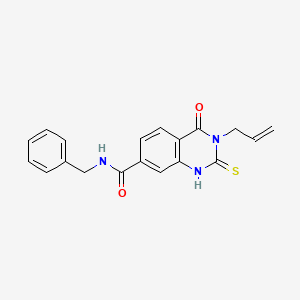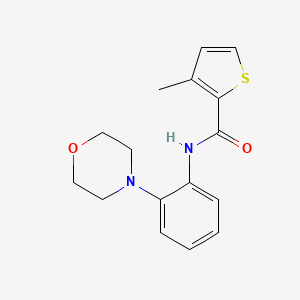![molecular formula C24H26N2O2 B7543574 4-morpholin-4-yl-N-[(3-phenylmethoxyphenyl)methyl]aniline](/img/structure/B7543574.png)
4-morpholin-4-yl-N-[(3-phenylmethoxyphenyl)methyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-morpholin-4-yl-N-[(3-phenylmethoxyphenyl)methyl]aniline, also known as MPPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MPPA is a selective antagonist for the 5-HT2B receptor, a serotonin receptor subtype that has been implicated in various physiological and pathological processes.
Wirkmechanismus
4-morpholin-4-yl-N-[(3-phenylmethoxyphenyl)methyl]aniline is a selective antagonist for the 5-HT2B receptor, which belongs to the G protein-coupled receptor family. The 5-HT2B receptor is widely expressed in various tissues, including the heart, lungs, and gastrointestinal tract. Activation of the 5-HT2B receptor has been shown to promote cell proliferation, migration, and survival, which can contribute to the development of diseases such as cancer and pulmonary hypertension. 4-morpholin-4-yl-N-[(3-phenylmethoxyphenyl)methyl]aniline blocks the activation of the 5-HT2B receptor by binding to its ligand-binding site, thereby preventing the downstream signaling pathways that promote cell proliferation and survival.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-morpholin-4-yl-N-[(3-phenylmethoxyphenyl)methyl]aniline have been studied extensively in vitro and in vivo. In vitro studies have shown that 4-morpholin-4-yl-N-[(3-phenylmethoxyphenyl)methyl]aniline can inhibit the proliferation and migration of cancer cells, as well as reduce the contractility of pulmonary artery smooth muscle cells. In vivo studies have demonstrated that 4-morpholin-4-yl-N-[(3-phenylmethoxyphenyl)methyl]aniline can attenuate the development of pulmonary hypertension in animal models. 4-morpholin-4-yl-N-[(3-phenylmethoxyphenyl)methyl]aniline has also been shown to have a beneficial effect on cardiac function in animal models of heart failure.
Vorteile Und Einschränkungen Für Laborexperimente
4-morpholin-4-yl-N-[(3-phenylmethoxyphenyl)methyl]aniline has several advantages as a research tool. It is a selective antagonist for the 5-HT2B receptor, which allows for the investigation of the specific role of this receptor in various physiological and pathological processes. 4-morpholin-4-yl-N-[(3-phenylmethoxyphenyl)methyl]aniline has also been optimized for high purity and yield, making it a suitable compound for research purposes. However, 4-morpholin-4-yl-N-[(3-phenylmethoxyphenyl)methyl]aniline also has some limitations. It has a relatively short half-life, which can make it difficult to maintain a consistent concentration in experiments. 4-morpholin-4-yl-N-[(3-phenylmethoxyphenyl)methyl]aniline also has low solubility in aqueous solutions, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research of 4-morpholin-4-yl-N-[(3-phenylmethoxyphenyl)methyl]aniline. One direction is to investigate the role of the 5-HT2B receptor in other diseases and physiological processes, such as inflammation and fibrosis. Another direction is to develop more potent and selective antagonists for the 5-HT2B receptor, which could have therapeutic potential for diseases such as cancer and pulmonary hypertension. Additionally, the development of novel drug delivery systems could improve the pharmacokinetics and bioavailability of 4-morpholin-4-yl-N-[(3-phenylmethoxyphenyl)methyl]aniline, making it a more effective research tool.
Synthesemethoden
The synthesis of 4-morpholin-4-yl-N-[(3-phenylmethoxyphenyl)methyl]aniline involves several steps, including the condensation of 3-methoxybenzaldehyde with 4-morpholinecarboxaldehyde, followed by reduction with sodium borohydride. The resulting intermediate is then reacted with 3-bromobenzyl chloride to yield the final product, 4-morpholin-4-yl-N-[(3-phenylmethoxyphenyl)methyl]aniline. The synthesis of 4-morpholin-4-yl-N-[(3-phenylmethoxyphenyl)methyl]aniline has been optimized to yield high purity and yield, making it a suitable compound for research purposes.
Wissenschaftliche Forschungsanwendungen
4-morpholin-4-yl-N-[(3-phenylmethoxyphenyl)methyl]aniline has been primarily used in research to study the role of the 5-HT2B receptor in various physiological and pathological processes. The 5-HT2B receptor has been implicated in cardiovascular diseases, pulmonary hypertension, and cancer. 4-morpholin-4-yl-N-[(3-phenylmethoxyphenyl)methyl]aniline has been shown to selectively block the 5-HT2B receptor, making it a valuable tool for investigating the role of this receptor in these diseases.
Eigenschaften
IUPAC Name |
4-morpholin-4-yl-N-[(3-phenylmethoxyphenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2/c1-2-5-20(6-3-1)19-28-24-8-4-7-21(17-24)18-25-22-9-11-23(12-10-22)26-13-15-27-16-14-26/h1-12,17,25H,13-16,18-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGAIODMXGTSEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NCC3=CC(=CC=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-morpholin-4-yl-N-[(3-phenylmethoxyphenyl)methyl]aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]-3-(4-nitrophenyl)urea](/img/structure/B7543512.png)



![N-[1-[(4-methyl-1,3-thiazol-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]thiophene-2-carboxamide](/img/structure/B7543543.png)



![N-[3-(dimethylsulfamoyl)phenyl]-2-(1H-perimidin-2-ylsulfanyl)acetamide](/img/structure/B7543567.png)
![N-[(3-chloro-4-methoxyphenyl)methyl]-1-methyltetrazol-5-amine](/img/structure/B7543569.png)
![3-butoxy-N-[(5-methylfuran-2-yl)methyl]propan-1-amine](/img/structure/B7543595.png)

